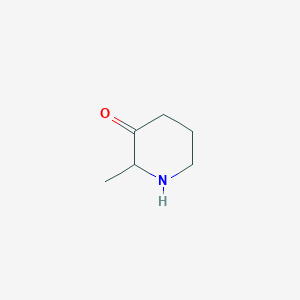

2-Methylpiperidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGVBVXWOLWYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719762 | |

| Record name | 2-Methylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-65-4 | |

| Record name | 2-Methylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methylpiperidin 3 One and Its Derivatives

Modern Oxidation Methods

The oxidation of secondary alcohols to ketones represents a fundamental transformation in organic synthesis. For the preparation of 2-methylpiperidin-3-one and its derivatives, modern catalytic methods are favored for their high selectivity and mild reaction conditions. Among these, reactions mediated by the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have become a powerful tool. uni-ruse.bg This methodology offers a highly efficient and chemoselective route for the conversion of the precursor, 2-methylpiperidin-3-ol, to the desired this compound.

The active oxidizing agent in these reactions is not TEMPO itself, but the corresponding N-oxoammonium salt, which is generated in situ from the TEMPO catalyst by a stoichiometric co-oxidant. organic-chemistry.orgwindows.net The catalytic cycle involves the oxidation of the secondary alcohol by the N-oxoammonium salt, which yields the ketone product and the reduced hydroxylamine (B1172632) form of TEMPO. The co-oxidant then regenerates the N-oxoammonium salt, allowing the cycle to continue with only a catalytic amount of TEMPO required.

A crucial consideration in the synthesis of this compound is the presence of the secondary amine within the piperidine (B6355638) ring. This basic nitrogen can interfere with the oxidation process, leading to potential side reactions. Therefore, the starting material, 2-methylpiperidin-3-ol, is typically N-protected prior to oxidation. Common protecting groups, such as the tert-butoxycarbonyl (Boc) group, are robust under the mild conditions of TEMPO-mediated oxidation and prevent the amine from engaging in undesired reactions. The oxidation is thus performed on an N-protected substrate, like N-Boc-2-methylpiperidin-3-ol, to selectively yield the protected ketone, N-Boc-2-methylpiperidin-3-one.

Several well-established protocols for TEMPO-mediated oxidation are applicable to this transformation. The choice of co-oxidant and reaction conditions can be tailored to the specific substrate and scale of the reaction.

Anelli-Montanari Protocol: One of the most common systems employs sodium hypochlorite (B82951) (NaOCl, household bleach) as the terminal oxidant in a biphasic system, often dichloromethane (B109758) and water, buffered with sodium bicarbonate. windows.net The reaction is typically conducted at low temperatures (around 0 °C) and is known for its efficiency and cost-effectiveness. A catalytic amount of potassium bromide is often added as a co-catalyst to facilitate the regeneration of the active N-oxoammonium species.

Hypervalent Iodine Reagents: An alternative approach utilizes hypervalent iodine compounds, such as (diacetoxy)iodobenzene (BAIB) or Dess-Martin periodinane, as the stoichiometric oxidant. organic-chemistry.org These reactions are often performed in organic solvents like dichloromethane or acetonitrile (B52724) at room temperature. While more expensive than bleach, these reagents can offer advantages in terms of easier workup and compatibility with sensitive functional groups.

Copper/TEMPO Aerobic Oxidation: More recently, catalytic systems that use molecular oxygen or air as the ultimate oxidant have been developed, representing a greener alternative. These systems often employ a co-catalyst, such as a copper(I) or copper(II) salt, in conjunction with TEMPO. nih.govnih.gov The copper species facilitates the aerobic regeneration of the active oxidant from the reduced hydroxylamine.

The general reaction for the synthesis of N-protected this compound via TEMPO-mediated oxidation can be depicted as follows:

Scheme 1: General representation of TEMPO-mediated oxidation of N-Boc-2-methylpiperidin-3-ol.

The following table summarizes typical conditions and findings for the TEMPO-mediated oxidation of secondary alcohols, which are applicable to the synthesis of N-Boc-2-methylpiperidin-3-one.

| Protocol | Co-oxidant | Catalyst System | Solvent System | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Anelli-Montanari | Sodium Hypochlorite (NaOCl) | TEMPO (1-10 mol%), KBr (cat.) | CH₂Cl₂ / H₂O (buffered) | 0 - 5 | 85 - 95 |

| BAIB Oxidation | (Diacetoxy)iodobenzene (BAIB) | TEMPO (5-15 mol%) | CH₂Cl₂ or CH₃CN | 20 - 25 (Room Temp) | 90 - 98 |

| Aerobic Oxidation | O₂ (Air) | TEMPO (5 mol%), Cu(I) salt (5 mol%), Bipyridine (5 mol%) | CH₃CN | 20 - 25 (Room Temp) | 80 - 92 |

The high yields and mild, selective nature of TEMPO-mediated oxidations make them a preferred method for preparing this compound derivatives in a laboratory setting, avoiding the use of harsh and often toxic heavy-metal oxidants like chromium reagents.

Reactivity and Chemical Transformations of 2 Methylpiperidin 3 One

Fundamental Reaction Pathways

The core reactivity of 2-methylpiperidin-3-one involves transformations at the nitrogen atom, the carbonyl group, and the adjacent α-carbons.

Oxidation of this compound can occur at two primary sites: the nitrogen atom of the amine and the carbon skeleton, particularly the carbons alpha to the nitrogen.

N-Oxide Formation : The lone pair of electrons on the secondary amine nitrogen makes it susceptible to oxidation, leading to the formation of the corresponding N-oxide, a nitroxide radical, or higher oxidation states. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. The resulting N-oxides of piperidine (B6355638) derivatives can exhibit different pharmacological profiles and may be designed as bioreducible prodrugs. nih.gov While some N-oxides are stable, others can be unstable and revert to the parent amine. google.com The formation of N-oxides is a major metabolic pathway for many tertiary nitrogen-containing drugs. google.com

Carbon Skeleton Oxidation : The carbon atoms adjacent to the nitrogen (C2 and C6) can be oxidized to form lactams (piperidones) or enamines. For instance, oxidation of N-alkyl substituted piperidones with reagents like mercuric acetate (B1210297) can lead to the formation of 2,3-dihydro-4-pyridones. arkat-usa.org Hypervalent iodine reagents have also been used to achieve α,β,β-oxidation on N-protected piperidine rings. nih.gov In the context of this compound, oxidation at C6 could yield the corresponding 2-methylpiperidine-3,6-dione. Dehydrogenation with reagents like Hg(II)-EDTA is known to form an iminium intermediate, which can lead to various cyclized or oxidized products. researchgate.net

| Reaction Type | Reagent(s) | Product(s) | Notes |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | Forms a stable N-oxide derivative. nih.govgoogle.com |

| C-H Oxidation | Mercuric Acetate | 2-Methyl-2,3-dihydro-5-pyridone | Potential product via oxidation of the C4-C5 bond. arkat-usa.org |

| Dehydrogenation | Hg(II)-EDTA | Iminium ion intermediate | Can lead to lactam formation or other oxidized species. researchgate.net |

The ketone at the C3 position is readily reduced to a secondary alcohol, 2-methylpiperidin-3-ol. This transformation is typically achieved using hydride-based reducing agents.

Hydride Reduction : Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of ketones to alcohols and is commonly used for this purpose in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.comlibretexts.org A subsequent workup with a protic source (like water or dilute acid) protonates the resulting alkoxide to yield the alcohol. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective. The reduction of the C3-carbonyl in this compound results in the formation of a new stereocenter at C3, leading to diastereomeric products (cis- and trans-2-methylpiperidin-3-ol), an outcome that is central to stereoselective functionalization.

| Reducing Agent | Solvent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | cis/trans-2-Methylpiperidin-3-ol | Mild, selective for aldehydes and ketones. masterorganicchemistry.comlibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | cis/trans-2-Methylpiperidin-3-ol | Powerful, less selective; requires anhydrous conditions and separate workup. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Acetic Acid | cis/trans-2-Methylpiperidin-3-ol | Can also reduce other functional groups. Stereochemical outcome depends on catalyst and substrate binding. |

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Character : The nitrogen atom, being a secondary amine, acts as a nucleophile. It can react with electrophiles such as alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. These reactions are fundamental for installing protecting groups or for building more complex molecular architectures upon the piperidine scaffold.

Electrophilic Substitution (via Enolate) : The primary pathway for electrophilic substitution occurs at the carbons alpha to the carbonyl group (C2 and C4). In the presence of a base, a proton can be abstracted from either C2 or C4 to form a resonance-stabilized enolate ion. msu.eduwikipedia.org This enolate is a powerful carbon nucleophile that can attack a wide range of electrophiles. fiveable.me

Regioselectivity : The formation of the enolate is regioselective. Abstraction of the C4 proton is generally favored under thermodynamic conditions due to less steric hindrance, leading to the less substituted enolate. The C2 proton is more sterically hindered by the adjacent methyl group. Under kinetic control using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures, deprotonation at the less hindered C4 position is strongly preferred. msu.edu

Advanced Functionalization and Derivatization Strategies

Building upon its fundamental reactivity, this compound is a versatile scaffold for constructing highly substituted and stereochemically complex piperidine derivatives.

Carbon-Carbon Bond Formation : The most significant strategy for C-C bond formation is the alkylation of the enolate derived from this compound. libretexts.org The enolate, typically generated with a strong base like LDA, reacts with electrophiles such as alkyl halides in an Sₙ2-type reaction to form a new C-C bond at the α-carbon. fiveable.mersc.org As noted, this reaction preferentially occurs at the C4 position. The Stork enamine synthesis provides an alternative, milder route where the piperidinone is first converted to an enamine, which is then alkylated before being hydrolyzed back to the ketone. youtube.comchadsprep.com

Carbon-Heteroatom Bond Formation :

At Nitrogen : The secondary amine provides a reactive handle for forming C-N bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to couple the piperidinone with aryl halides, forming N-aryl derivatives. nih.gov

At Carbon : The α-carbon can be functionalized with heteroatoms. For instance, α-halogenation can be achieved by treating the enol or enolate with sources of electrophilic halogens (e.g., Br₂ in acetic acid). wikipedia.org Furthermore, methods for the direct α-azidonation of N-protected piperidines have been developed using hypervalent iodine reagents, providing a route to α-amino derivatives. nih.gov

The pre-existing stereocenter at C2 exerts significant stereochemical control over subsequent reactions, making diastereoselective synthesis a key feature of this molecule's chemistry.

Diastereoselective Reduction : The reduction of the C3-ketone to an alcohol is a diastereoselective process. The incoming hydride reagent will preferentially attack from the face of the carbonyl that is less sterically hindered by the C2-methyl group. Typically, this leads to the hydride adding from the face trans to the methyl group, resulting in the formation of the cis-2-methyl-3-hydroxypiperidine as the major diastereomer. The level of diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Diastereoselective Alkylation : The alkylation of the C4-enolate is also highly diastereoselective. The enolate adopts a conformation that minimizes steric strain with the C2-methyl group. The incoming electrophile will then preferentially approach from the face opposite to the bulky methyl group, leading to the formation of a trans-2,4-disubstituted piperidinone as the major product. This principle is a cornerstone in the synthesis of stereochemically defined polysubstituted piperidines, which are prevalent in many natural products and pharmaceuticals. nih.govwhiterose.ac.uk The development of stereoselective routes to access trans-2,3-disubstituted piperidines is an area of active research. acs.org

| Transformation | Controlling Factor | Major Diastereomer (Predicted) | Rationale |

| Ketone Reduction (at C3) | Steric hindrance from C2-methyl group | cis-(2R,3S)-2-Methylpiperidin-3-ol | Hydride attacks from the less hindered face, trans to the methyl group. |

| Enolate Alkylation (at C4) | Steric hindrance from C2-methyl group | trans-(2R,4R)-2-Methyl-4-alkylpiperidin-3-one | Electrophile attacks from the less hindered face of the enolate, trans to the methyl group. whiterose.ac.uk |

Ring-Opening Reactions and Molecular Rearrangements

While the piperidine ring is generally stable, under specific conditions, derivatives of this compound can undergo molecular rearrangements that alter the ring structure. A notable example is the rearrangement of a 2-methyl-3-piperidone intermediate to form a 2-acetylpyrrolidine (B1595597). nih.gov This type of transformation, often a quasi-Favorskii or related rearrangement, typically proceeds through the formation of a bicyclic intermediate, which then undergoes ring contraction to yield the five-membered pyrrolidine (B122466) ring.

The general mechanism for such a rearrangement involves the deprotonation at the carbon alpha to the ketone (C4), followed by intramolecular nucleophilic attack at the C2 position, displacing a leaving group. The subsequent cleavage of the bond between the original carbonyl carbon and the alpha-carbon results in the contracted ring system. The presence of the methyl group at the C2 position influences the stereochemical outcome of the rearrangement.

| Precursor Type | Reaction Conditions | Product | Description |

| 2-Methyl-3-piperidone derivative | Acidic or Basic Catalysis | 2-Acetylpyrrolidine derivative | A ring contraction rearrangement proceeding through a bicyclic intermediate, resulting in a five-membered ring structure. nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. nih.govscispace.com The this compound scaffold, possessing both a nucleophilic secondary amine and an electrophilic ketone, is well-suited to participate in or be synthesized by MCRs. These reactions offer an efficient pathway to highly substituted piperidine derivatives. researchgate.netresearchgate.net

One common MCR approach for synthesizing piperidinone cores involves the condensation of an amine, an aldehyde, and a β-ketoester. scispace.com Variations of this reaction can be catalyzed by a range of catalysts, from Lewis acids to organocatalysts. scispace.comtandfonline.com In the context of this compound, the ketone could potentially react with an amine and a source of cyanide (e.g., in a Strecker-type reaction) or with an isocyanide and a carboxylic acid (in a Ugi-type reaction) to build molecular complexity.

A plausible MCR involving a piperidinone scaffold is the Mannich reaction, where an aldehyde, an amine, and a ketone react to form a β-amino carbonyl compound, known as a Mannich base. researchgate.net This can be followed by further intramolecular cyclizations or condensations to build complex heterocyclic systems.

| MCR Type | Reactants | Catalyst Example | Product Scaffold |

| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia (B1221849)/Amine | None (thermal) or Acid/Base | Dihydropyridine (can be precursor to piperidine) |

| Asymmetric Mannich Reaction | Aldehyde, Amine, Ketone | Organocatalyst (e.g., Proline) | β-Amino Carbonyl Compound researchgate.net |

| Ugi Four-Component Reaction | Ketone, Amine, Isocyanide, Carboxylic Acid | None | α-Acylamino Amide |

| Piperidine Synthesis MCR | Aromatic Aldehyde, Aniline, β-Ketoester | Sodium Lauryl Sulfate (SLS) in water | Highly Substituted Piperidine scispace.com |

Reaction Mechanism Elucidation Studies

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often employ a combination of kinetic experiments, isotopic labeling, and computational modeling.

For instance, the mechanism of multicomponent reactions for the synthesis of piperidones has been investigated. A possible mechanism for a Yb(OTf)₃/AgOTf co-catalyzed reaction begins with the formation of a Mannich base from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com This is followed by a Hoffmann elimination to create a Michael acceptor. A subsequent 1,4-addition of another malonate molecule and an intramolecular aminolysis leads to the final six-membered piperidinone ring. tandfonline.com

In the context of nucleophilic substitution reactions involving piperidine itself, studies on pyridinium (B92312) ions have shown that the mechanism can be complex. nih.gov The reaction of piperidine with substituted N-methylpyridinium ions was found to be second-order with respect to piperidine. The proposed mechanism involves a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, which facilitates the deprotonation and subsequent elimination of the leaving group. nih.gov While this study does not directly involve this compound, it highlights the role of piperidine not just as a nucleophile but also as a base and proton shuttle, a mechanistic feature relevant to the reactivity of its derivatives.

Computational studies, such as those using Density Functional Theory (DFT), provide insights into the electronic structure and stability of intermediates and transition states, helping to rationalize observed reactivity and stereoselectivity in reactions such as the synthesis of piperidine-based drugs. researchgate.net

| Reaction Type | Mechanistic Feature Studied | Key Findings |

| Multicomponent Piperidone Synthesis | Role of catalyst and reaction pathway | Involves Mannich reaction, Hoffmann elimination, Michael addition, and intramolecular aminolysis steps. tandfonline.com |

| Nucleophilic Aromatic Substitution | Role of piperidine | Piperidine acts as both a nucleophile and a base, with deprotonation of the addition intermediate being rate-determining. nih.gov |

| Nitro-Mannich Reaction | Synthesis of Piperidinone-based drugs | DFT and molecular docking studies help to understand electronic characteristics, reactivity, and potential biological interactions. researchgate.net |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other atomic nuclei within the molecule.

Proton (¹H) NMR Studies

A ¹H NMR spectrum of 2-Methylpiperidin-3-one would be expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. Protons near the electron-withdrawing carbonyl group (C=O) at the 3-position would be deshielded and thus appear at a higher chemical shift (downfield) compared to those further away. The methyl group at the 2-position would likely appear as a doublet in the upfield region of the spectrum. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H at C2 | ~2.5-3.0 | Quartet |

| CH₃ at C2 | ~1.1-1.3 | Doublet |

| H₂ at C4 | ~2.2-2.6 | Multiplet |

| H₂ at C5 | ~1.7-2.1 | Multiplet |

| H₂ at C6 | ~2.8-3.2 | Multiplet |

| NH | ~1.5-3.5 | Broad Singlet |

Note: These are estimated values and actual experimental data may vary.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon (C3) would be the most deshielded, appearing at a significantly downfield chemical shift, typically in the range of 200-210 ppm. The carbon bearing the methyl group (C2) and the other ring carbons would appear at higher field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~50-60 |

| C3 (C=O) | ~205-215 |

| C4 | ~35-45 |

| C5 | ~20-30 |

| C6 | ~40-50 |

| CH₃ | ~15-25 |

Note: These are estimated values and actual experimental data may vary.

Advanced Multinuclear and 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of advanced NMR experiments would be necessary.

¹⁵N CP/MAS NMR: Cross-Polarization Magic-Angle Spinning (CP/MAS) Nitrogen-15 NMR would be employed to study the nitrogen atom of the piperidine ring in the solid state. This technique provides information about the chemical environment and bonding of the nitrogen atom.

¹H-¹H COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule. Cross-peaks in the COSY spectrum would confirm the adjacencies of the protons on the piperidine ring.

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the HSQC or HMQC spectrum would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the carbon spectrum.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300-3500 | Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C=O (Ketone) | Stretch | 1700-1725 | Strong |

| C-N | Stretch | 1000-1250 | Medium |

Note: These are characteristic ranges and the exact positions can be influenced by the molecular structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HR-MS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₆H₁₁NO, the theoretical monoisotopic mass can be calculated with high precision. nih.gov

HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with an accuracy of 5 ppm (parts per million) or better. frontagelab.com This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. nih.gov The accurate mass measurement for the protonated molecule [M+H]⁺ of this compound would be compared against the calculated exact mass to confirm its elemental composition, a critical step in structure confirmation. rsc.org While nominal mass instruments might not distinguish between ions with the same integer mass, HR-MS provides the specificity needed to confirm the chemical formula based on the precise mass defect of the constituent atoms. frontagelab.com

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol chemicalbook.com |

| Exact Monoisotopic Mass | 113.084064 Da |

Note: The exact masses are calculated based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), Nitrogen (¹⁴N), and Oxygen (¹⁶O).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the compound is volatilized and separated from other components in a mixture before being ionized and fragmented in the mass spectrometer. nih.gov The ionization method is commonly Electron Ionization (EI), which bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.uk

The resulting mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge (m/z) ratio. The fragmentation pattern is characteristic of the molecule's structure. For cyclic amines and ketones like this compound, a key fragmentation process is alpha-cleavage, where the bond adjacent to the heteroatom (nitrogen) or functional group (carbonyl) breaks. libretexts.org For piperidine derivatives, this often leads to the loss of substituents near the nitrogen atom. libretexts.orgwhitman.edu The molecular ion peak for this compound would be expected at m/z 113. The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group (CH₃•, 15 Da) or a carbonyl group (CO, 28 Da), leading to significant fragment ions that help in elucidating the structure. chemguide.co.uk

Table 2: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of the methyl group |

| 85 | [M - CO]⁺ | Loss of the carbonyl group |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. nih.gov The spectrum is a plot of absorbance versus wavelength.

For this compound, the key chromophore is the carbonyl group (C=O). Ketones typically exhibit two characteristic electronic transitions:

n → π* transition : This involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to an antibonding π* orbital. These transitions are relatively low in energy and thus occur at longer wavelengths (typically in the 270-300 nm range). They are considered "symmetry-forbidden" and therefore have a low molar absorptivity (ε).

π → π* transition : This involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. This is a "symmetry-allowed" transition, resulting in a much stronger absorption (higher ε value) at shorter wavelengths (typically below 200 nm).

The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol or hexane, is expected to show a weak absorption band in the near-UV region corresponding to the n → π* transition of the carbonyl group.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted piperidinone derivatives consistently reveals key structural features. For instance, the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one shows the piperidine ring adopting a chair conformation. nih.gov Similarly, studies on other N-substituted and C-substituted piperidinones confirm that the six-membered ring predominantly exists in a chair-like geometry in the solid state to minimize steric and torsional strain. chemrevlett.comnih.gov

Table 3: Typical Crystallographic Data for a Substituted Piperidinone Derivative

| Parameter | Example Value (for a related compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 28.695 |

| b (Å) | 10.971 |

| c (Å) | 11.394 |

| β (°) | 95.07 |

| Volume (ų) | 3573.3 |

| Z | 8 |

Data from a representative substituted piperidinone structure for illustrative purposes. researchgate.net

The data obtained from SCXRD allows for a detailed conformational analysis of the molecule as it exists in the crystal lattice. For piperidine and its derivatives, the most stable conformation is typically the chair form, which minimizes angle strain and eclipsing interactions. iucr.orgacs.org

In the solid state, this compound is expected to adopt a chair conformation. The orientation of the methyl group at the C2 position (axial vs. equatorial) would be a key conformational feature. Generally, bulky substituents on a six-membered ring prefer to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). iucr.org Therefore, the most probable conformation for this compound in the crystalline state is a chair form with the C2-methyl group in an equatorial orientation. The analysis of crystal structures of various 2-substituted piperazines and 3-methyl-piperidin-4-ones supports the preference for equatorial substitution to achieve greater thermodynamic stability. nih.govnih.gov The precise puckering parameters of the ring, as well as the planarity of the carbonyl group, would be determined from the crystallographic data. iucr.org

Other Analytical Techniques for Characterization

Beyond spectroscopic methods, a suite of other analytical techniques is indispensable for the comprehensive characterization of this compound, confirming its purity, monitoring its synthesis, and determining its fundamental physical properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the characterization of this compound, HPLC is primarily employed to assess its purity. A validated HPLC method can effectively separate the target compound from any starting materials, by-products, or degradation products.

The principle involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. Components of the sample are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method, commonly using a C18 column, is typical. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection is often achieved using an ultraviolet (UV) detector, as the carbonyl group in this compound possesses a chromophore that absorbs UV light at a specific wavelength. The retention time (the time it takes for the compound to travel from the injector to the detector) is a characteristic feature for identification under a specific set of conditions. The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with a very large area percentage. Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). nih.govnih.govresearchgate.netmdpi.com

Table 1: Illustrative HPLC Method Validation Parameters for this compound Analysis

| Parameter | Specification | Description |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A nonpolar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | The solvent system that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped through the column. |

| Detection | UV at 210 nm | Wavelength at which the compound is detected. |

| Retention Time (RT) | ~5.9 min | The characteristic time for this compound to elute. nih.gov |

| Linearity (r²) | >0.999 | Measures how well the calibration curve fits the data points. nih.govresearchgate.net |

| Accuracy (% Recovery) | 99.0 - 101.1% | The closeness of the measured value to the true value. nih.govresearchgate.net |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results. researchgate.netmdpi.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. rsc.orgresearchgate.netresearchgate.net In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time.

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. rsc.org The plate is then placed in a sealed chamber containing a solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent and the eluent.

By spotting the starting material, the co-reactant, and the reaction mixture on the same plate, one can compare their relative positions, or Retention Factor (Rf) values. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product, this compound, will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible. rsc.org Visualization of the spots can be done under UV light or by using a chemical staining agent. rsc.org

Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (Ethyl Acetate (B1210297)/Hexane 1:1) | Observation |

|---|---|---|

| Starting Material A | 0.75 | Spot diminishes over time. |

| Starting Material B | 0.60 | Spot diminishes over time. |

| This compound | 0.40 | New spot appears and intensifies. |

| Reaction Mixture (t=0) | 0.75, 0.60 | Only starting material spots are visible. |

| Reaction Mixture (t=2h) | 0.75, 0.60, 0.40 | All spots are visible. |

| Reaction Mixture (t=4h) | 0.40 | Only the product spot is visible. |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The molecular formula of this compound is C₆H₁₁NO, which corresponds to a molecular weight of 113.16 g/mol .

The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at a very high temperature in the presence of an oxidant. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides (which are subsequently reduced to N₂). These combustion products are then separated and quantified by a detector.

The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula. For a pure sample of this compound, the experimental values should be in close agreement with the calculated values, typically within a ±0.4% deviation, which is a standard criterion for purity required by many scientific journals. nih.gov

Table 3: Elemental Analysis Data for this compound (C₆H₁₁NO)

| Element | Calculated (%) | Found (Hypothetical) (%) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 63.69 | 63.55 | -0.14 |

| Hydrogen (H) | 9.80 | 9.85 | +0.05 |

| Nitrogen (N) | 12.38 | 12.31 | -0.07 |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. abo.fiasu.edu For this compound, techniques like TGA, DTA, and DSC provide valuable information about its thermal stability, melting point, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. abo.fi A TGA curve plots mass against temperature. For this compound, TGA can determine the decomposition temperature. A stable compound will show a flat TGA curve until the temperature at which it begins to decompose, at which point a significant mass loss is observed. azom.comresearchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are both heated. abo.fiasu.edu Peaks on a DTA curve indicate thermal events. An endothermic event (e.g., melting) results in a peak in one direction, while an exothermic event (e.g., decomposition, crystallization) results in a peak in the opposite direction. mdpi.com

Differential Scanning Calorimetry (DSC) is similar to DTA but provides more quantitative data. It measures the amount of heat required to increase the temperature of a sample compared to a reference. asu.edu DSC can precisely determine the melting point (as an endothermic peak) and the associated enthalpy of fusion (ΔHfus) for this compound. It can also detect other phase transitions or decomposition events. azom.commdpi.com

Together, these methods provide a comprehensive thermal profile of the compound, which is critical for understanding its stability and handling requirements.

Table 4: Representative Thermal Analysis Data for this compound

| Technique | Event | Temperature (°C) | Observation |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 118 - 120 | Endothermic peak indicating solid-to-liquid phase transition. |

| TGA | Onset of Decomposition | > 200 | Temperature at which significant mass loss begins. |

| DTA | Exothermic Event | ~250 | Peak indicating thermal decomposition. |

Computational and Theoretical Investigations

Molecular and Electronic Structure Analysis

Beyond calculating energies and geometries, computational methods provide deep insights into the electronic characteristics of a molecule. Analyses of frontier orbitals, electrostatic potential, and bonding orbitals are used to understand and predict a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In a computational study of a complex piperidinone, the HOMO and LUMO energies were calculated at -6.8050 eV and -1.6463 eV, respectively, resulting in an energy gap of 5.1587 eV. nih.gov This value provides insight into the molecule's stability and potential biological activity. nih.gov Global reactivity descriptors, which help quantify a molecule's reactivity, can be calculated from these energy values.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

A Molecular Electrostatic Potential (MESP or ESP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MESP maps are invaluable for predicting how a molecule will interact with other charged species. nih.govresearchgate.net

The typical color scheme is:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.govnih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.govnih.gov

Green/Yellow: Regions of intermediate or near-zero potential.

For 2-Methylpiperidin-3-one, an MESP map would likely show a strong negative potential (red) around the carbonyl oxygen (C=O) due to its high electronegativity and lone pairs. A positive potential (blue) would be expected around the N-H proton, making it a potential hydrogen-bond donor site. This analysis helps identify sites for intermolecular interactions, which is crucial for understanding biological activity and crystal packing. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). researchgate.netwisc.edu This method is particularly useful for analyzing hyperconjugation, which involves charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.netresearchgate.net

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would identify key stabilizing interactions, such as:

Delocalization from the nitrogen lone pair (LP(N)) to adjacent anti-bonding orbitals (e.g., σ* C-C).

Interactions involving the carbonyl group, such as delocalization from oxygen's lone pairs (LP(O)) to neighboring anti-bonding orbitals.

These interactions provide a quantitative measure of electron delocalization, which influences the molecule's structure, stability, and reactivity. researchgate.net

Table 2: Illustrative NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N) | σ* (C-C) | Value | Hyperconjugation (n → σ) |

| LP (O) | σ (N-C) | Value | Hyperconjugation (n → σ) |

| σ (C-H) | σ (C-C) | Value | Hyperconjugation (σ → σ) |

| σ (C-C) | σ (C-O) | Value | Hyperconjugation (σ → σ*) |

Note: E(2) values are placeholders as specific data for this compound is not available.

Mulliken Atomic Charge Distribution Studies

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, offering insights into its electronic distribution and potential sites for electrophilic and nucleophilic attack. libretexts.orgwikipedia.org The analysis partitions the total electron density among the constituent atoms. libretexts.orguni-muenchen.de For this compound, quantum chemical calculations would typically be performed using Density Functional Theory (DFT) to determine the charge distribution.

The electronegativity of the heteroatoms, oxygen and nitrogen, dictates that they will carry a negative partial charge. Conversely, the hydrogen atoms bonded to carbon and nitrogen are expected to be electropositive. The carbonyl carbon (C3) would exhibit a significant positive charge due to its bond with the highly electronegative oxygen atom, making it a primary electrophilic site. The nitrogen atom (N1) is anticipated to be the most electronegative site in the ring. researchgate.net The distribution of these charges is fundamental to understanding the molecule's dipole moment, polarizability, and reactivity. researchgate.net

Table 1: Illustrative Mulliken Atomic Charges for this compound (Note: This data is representative of a typical piperidinone structure and is for illustrative purposes.)

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.540 |

| C2 | -0.150 |

| C3 | +0.450 |

| C4 | -0.210 |

| C5 | -0.200 |

| C6 | -0.160 |

| O (on C3) | -0.580 |

| C (Methyl) | -0.250 |

| H (average on C) | +0.120 |

| H (on N) | +0.310 |

Conformational Analysis and Energetic Stability Studies

The conformational landscape of this compound is dominated by the puckering of its six-membered heterocyclic ring. Like cyclohexane, the piperidine (B6355638) ring preferentially adopts a chair conformation to minimize angular and torsional strain. acs.org The presence of substituents on the ring leads to different stereoisomers with distinct energetic stabilities.

The geometry of the piperidine ring can be precisely described using Cremer-Pople puckering parameters. nih.govchemrxiv.org These parameters quantify the degree and type of puckering in a non-planar ring. For a six-membered ring, the key parameters are the total puckering amplitude (Q) and two phase angles (θ and φ). The chair conformation is characterized by a specific set of these values. nih.govresearchgate.net In a typical piperidinone chair, the total puckering amplitude Q indicates the extent of deviation from a planar state, while the angle θ distinguishes between chair (θ ≈ 0° or 180°) and boat (θ ≈ 90°) forms. researchgate.net

Table 2: Representative Cremer-Pople Puckering Parameters for a Piperidinone Chair Conformation (Note: Data is based on a closely related piperidine derivative and serves for illustrative purposes. researchgate.net)

| Parameter | Value | Description |

|---|---|---|

| Q (Å) | 0.5231 | Total Puckering Amplitude |

| q2 (Å) | 0.0311 | Amplitude component describing boat/twist-boat character |

| q3 (Å) | -0.5222 | Amplitude component describing chair character |

| θ (°) | 3.42 | Polar angle defining the conformation type (near 0° for a chair) |

| φ (°) | 135 | Azimuthal angle defining the specific orientation of the pucker |

For this compound, the primary conformational isomerism arises from the position of the methyl group at the C2 position, which can be either axial or equatorial. The relative stability of these two conformers is a critical aspect of the molecule's energy landscape. uwlax.edu

Equatorial Conformer: The methyl group points away from the ring's center. This conformation is generally more stable as it minimizes steric hindrance.

Axial Conformer: The methyl group points vertically, parallel to the principal axis of the ring. This arrangement often leads to destabilizing 1,3-diaxial interactions, where the axial methyl group experiences steric repulsion with the axial hydrogen atoms at the C4 and C6 positions.

The energy difference between the equatorial and axial conformers dictates their equilibrium population. The equatorial conformer is typically the global energy minimum. The energy landscape also includes higher-energy transition states and intermediates, such as twist-boat and boat conformations, which lie on the pathway of ring inversion that interconverts the two chair forms.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. wikipedia.org These forces, although individually weak, collectively determine the crystal packing, density, and melting point of the compound.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The surface is mapped with properties like dnorm, which simultaneously shows the distance from the surface to the nearest nucleus inside (di) and outside (de), highlighting regions of close contact. Red spots on the dnorm map indicate intermolecular contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the most significant contributions to the total Hirshfeld surface are expected to come from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and nitrogen-hydrogen (N···H) contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govresearchgate.net

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data is based on a substituted piperidinone derivative and is for illustrative purposes. nih.gov)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 53.7 |

| O···H / H···O | 15.6 |

| C···H / H···C | 13.3 |

| N···H / H···N | 9.4 |

| Other | 8.0 |

The specific non-covalent interactions stabilizing the crystal structure of this compound can be identified through crystallographic studies. The primary and most influential interaction is expected to be the hydrogen bond between the nitrogen donor (N-H) of one molecule and the carbonyl oxygen acceptor (C=O) of a neighboring molecule. mdpi.com This N-H···O interaction is strong and directional, often leading to the formation of infinite chains or dimeric motifs within the crystal lattice.

In addition to this primary hydrogen bond, weaker C-H···O interactions, where hydrogen atoms from the piperidine ring or the methyl group interact with the carbonyl oxygen, are also likely to be present. mdpi.com These weaker bonds, along with van der Waals forces, play a crucial role in the efficient packing of molecules in three dimensions. scispace.com

Table 4: Expected Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction | Donor | Acceptor | Typical Role |

|---|---|---|---|

| Strong Hydrogen Bond | N1-H | O (C3=O) | Forms primary structural motifs (chains, dimers) |

| Weak Hydrogen Bond | C-H (Ring/Methyl) | O (C3=O) | Stabilizes and consolidates the crystal packing |

| Van der Waals Forces | All atoms | All atoms | Contributes to overall crystal cohesion |

Spectroscopic Property Prediction and Experimental Validation

The synergy between computational prediction and experimental measurement is crucial for the structural elucidation and characterization of molecules. Density Functional Theory (DFT) is a primary computational method used to predict the spectroscopic properties of organic compounds, including vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational spectra are typically calculated for an optimized molecular geometry. A study on the related compounds 2- and 3-methylpiperidine utilized DFT calculations at the B3LYP/6-311G(d,p) level to analyze their vibrational frequencies. The calculated wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data recorded in the liquid phase. nih.gov The assignment of specific vibrational modes to experimental bands is then performed based on the scaled theoretical wavenumbers and the calculated Potential Energy Distribution (PED). nih.gov

For a molecule like this compound, key vibrational modes would include the C=O stretching of the ketone group, N-H stretching, and various C-H and C-N stretching and bending modes within the piperidine ring. Computational analysis helps in assigning these bands precisely, which can be challenging in a complex experimental spectrum.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical predictions are then compared with experimental spectra to confirm structural assignments. For substituted piperidones, computational ¹H NMR analysis can help rationalize observed chemical shifts, such as the deshielding of axial protons due to 1,3-diaxial interactions. vicas.org The strong correlation typically found between theoretical and experimental spectroscopic data validates the optimized molecular structure and provides a comprehensive understanding of the molecule's features. nih.govmdpi.com

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Piperidine Derivative (Note: Data is representative of the methodology and not specific to this compound)

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3435 | 3430 |

| C=O Stretch | 1721 | 1718 |

| CH₂ Asymmetric Stretch | 2920 | 2925 |

| C-N Stretch | 1080 | 1085 |

| C-C-N Bend | 550 | 545 |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in modern technologies like telecommunications, data storage, and signal processing. nih.govanalis.com.my Organic molecules, particularly those with π-conjugated systems, can exhibit substantial NLO responses due to efficient intramolecular charge transfer (ICT). nih.govnih.gov Computational methods, especially DFT, are instrumental in predicting the NLO properties of novel compounds, guiding the synthesis of promising candidates. researchgate.net

The key parameters for evaluating NLO response are the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net DFT calculations have been employed to investigate these properties for various piperidone derivatives. For instance, a theoretical study on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives used the B3LYP/6-311G(d,p) level of theory to explore their NLO potential. researchgate.net

The calculations showed that these piperidone derivatives possess significantly larger first hyperpolarizability (βtot) values compared to the standard NLO material, urea. researchgate.net This enhanced NLO response is attributed to the charge transfer interactions within the molecules, which can be analyzed through Frontier Molecular Orbital (HOMO-LUMO) energy gaps. A smaller HOMO-LUMO gap generally indicates easier electron delocalization and potentially larger hyperpolarizability. nih.govresearchgate.net The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a classic strategy for designing efficient NLO molecules. analis.com.my Although this compound lacks an extended π-system, substitutions on the piperidine ring could potentially induce NLO properties, a hypothesis readily explorable through computational screening. mdpi.com

Table 2: Calculated First Hyperpolarizability (βtot) of Representative Piperidone Derivatives (Note: Data from studies on 4-piperidone (B1582916) derivatives to illustrate computational NLO investigation)

| Compound | Computational Method | βtot (x 10⁻³⁰ esu) |

|---|---|---|

| Urea (Reference) | B3LYP | 0.37 |

| Piperidone Derivative 1 | B3LYP/6-311G(d,p) | 25.45 |

| Piperidone Derivative 2 | B3LYP/6-311G(d,p) | 31.12 |

| Piperidone Derivative 3 | HF/6-311G(d,p) | 18.90 |

| Piperidone Derivative 4 | M06/6-311G(d,p) | 28.50 |

Computational Approaches to Reaction Mechanism Elucidation

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling stereoselectivity. Computational chemistry offers a powerful lens to view reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally. researchgate.net DFT calculations are widely used to map the potential energy surface of a reaction, providing critical data on activation energies and thermodynamic feasibility. researchgate.netacs.org

While specific computational studies on the reaction mechanisms of this compound are not readily found, the methodologies have been applied to many related processes involving the piperidine scaffold. For example, DFT has been used to study the nucleophilic aromatic substitution (SNAr) reaction between piperidine and dinitropyridine derivatives. researchgate.net Such studies can distinguish between different possible mechanisms, such as a concerted pathway versus a stepwise mechanism involving a Meisenheimer complex intermediate. The calculations reveal the geometry of transition states and the activation barriers for each step, identifying the rate-determining step of the reaction. researchgate.net

Furthermore, computational studies can elucidate the mechanisms of complex multicomponent reactions used to synthesize piperidine scaffolds. researchgate.net DFT calculations can support proposed mechanisms, such as those involving the formation of reactive intermediates like ylides, and explain the observed stereochemical outcomes. researchgate.netnih.gov For the synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, the reaction mechanism of the alkylation step was discussed based on experimental outcomes, but such a system is an ideal candidate for a detailed computational study to rationalize the observed diastereoselectivity. researchgate.net These computational approaches provide invaluable insights that accelerate the development of synthetic methodologies for complex heterocyclic molecules. mdpi.com

Advanced Research Applications and Chemical Biology Insights

2-Methylpiperidin-3-one as a Core Scaffold in Advanced Chemical Synthesis

The unique structural attributes of this compound make it a valuable starting material for the construction of more complex molecular architectures. Its reactivity allows for a wide range of chemical transformations, enabling chemists to build intricate heterocyclic systems and a diverse library of organic molecules.

Building Block for Complex Heterocyclic Systems

The piperidine (B6355638) ring is a prevalent motif in numerous biologically active natural products and synthetic compounds. The functional handles present in this compound, namely the ketone and the secondary amine, serve as strategic points for annulation and cyclization reactions, leading to the formation of fused and spirocyclic heterocyclic systems. For instance, the ketone can undergo condensation reactions with various binucleophiles to construct fused pyrazoles, isoxazoles, and pyrimidines. The nitrogen atom can participate in cyclization reactions to form bicyclic systems, which are common cores in many alkaloids and therapeutic agents. The synthesis of fused tricyclic heterocycles containing a piperidine moiety has been explored for the development of potential multireceptor atypical antipsychotics. nih.gov

Precursor for Diversified Organic Molecules

Beyond the synthesis of complex heterocycles, this compound serves as a versatile precursor for a broad spectrum of organic molecules. The ketone functionality can be subjected to a variety of transformations, including reductions to the corresponding alcohol, reductive aminations to introduce new amino groups, and reactions with organometallic reagents to form tertiary alcohols. These transformations, coupled with the ability to modify the nitrogen atom, allow for the generation of a diverse array of substituted piperidine derivatives. These derivatives are valuable intermediates in the synthesis of natural products, such as piperidine alkaloids, and in the creation of compound libraries for drug discovery. oup.comresearchgate.net For example, the synthesis of various piperidone-based templates has been explored as a scaffold to access chirally enriched analogues of therapeutic agents. acs.org

Exploration in Medicinal Chemistry as a Chemical Framework

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The specific substitution pattern of this compound provides a unique three-dimensional shape and electronic distribution, making it an attractive starting point for the design of novel therapeutic agents.

Design of Ligands for Biological Targets (e.g., Receptors, Enzymes, Kinases)

The this compound framework has been utilized in the design and synthesis of ligands for a variety of biological targets. By strategically modifying the core structure, researchers can develop compounds with high affinity and selectivity for specific receptors, enzymes, and kinases.

Receptors: Piperidine derivatives have shown significant affinity for a range of receptors, including sigma receptors (σ1 and σ2) and serotonin receptors (5-HT2A, 5-HT2B, 5-HT3). researchgate.netnih.govnih.govwikipedia.org For instance, novel 3,3-dimethylpiperidine derivatives have been synthesized and evaluated as high-affinity σ1 receptor ligands. researchgate.net Additionally, piperidine-based compounds have been investigated as dual-acting ligands for the histamine H3 receptor. wikipedia.org

Enzymes: The piperidine scaffold is present in a number of enzyme inhibitors. For example, derivatives have been designed as inhibitors of kinases, which are crucial regulators of cellular processes and are important targets in cancer therapy. nih.govacs.orged.ac.uknih.gov

Kinases: Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of drug discovery. acs.orged.ac.uk Piperidine-containing compounds have been explored as scaffolds for the design of inhibitors for various kinases, including cyclin-dependent kinases (CDKs). nih.gov

| Target Class | Specific Target(s) | Example of Piperidine-Based Ligand/Inhibitor | Reference |

| Receptors | Sigma-1 (σ1), Sigma-2 (σ2) | 3,3-dimethylpiperidine derivatives | researchgate.net |

| Serotonin (5-HT2A, 5-HT2B, 5-HT3) | 2-(Piperidin-3-yl)phthalimides | nih.gov | |

| Histamine H3 | Piperidine-based dual-acting ligands | wikipedia.org | |

| Enzymes | Kinases (general) | Piperidine-containing compounds | acs.orged.ac.uk |

| Cyclin-dependent kinase 2 (CDK2) | 3-(piperazinylmethyl)benzofuran derivatives | nih.gov |

Modulators of Specific Molecular Pathways and Cellular Processes

Derivatives of this compound have the potential to modulate various molecular pathways and cellular processes, owing to their ability to interact with key biological targets. For example, by targeting specific kinases, these compounds can interfere with signaling cascades that control cell growth, proliferation, and survival, which is a key strategy in cancer therapy. nih.gov The interaction of piperidine derivatives with serotonin and sigma receptors suggests their potential to modulate neurotransmission and other central nervous system functions. nih.govwikipedia.org Furthermore, the development of coumarin-piperidine hybrids has been explored for their potential to induce cell cycle arrest and apoptosis in cancer cells. acs.org

Protein-Protein Interaction Studies through Chemical Probes

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is often associated with disease. Small molecules that can modulate PPIs are valuable tools for both basic research and drug discovery. The development of "chemical probes," which are small molecules designed to selectively bind to a specific protein and modulate its function, is a powerful approach to studying PPIs. nih.govdtic.mil

The this compound scaffold can serve as a starting point for the design of such chemical probes. By incorporating functionalities that allow for covalent modification or that mimic key binding motifs, it is possible to create molecules that can stabilize or disrupt specific PPIs. For example, bifunctional molecules, often referred to as "molecular glues" or PROTACs (Proteolysis Targeting Chimeras), can be designed to bring two proteins into close proximity, leading to a specific biological outcome. nih.gov The versatility of the this compound core makes it a promising platform for the development of novel chemical probes to investigate the complex landscape of the cellular interactome. researchgate.netvirginia.edu

Structure-Activity Relationship (SAR) from a Chemical Perspective

The structure-activity relationship (SAR) for this compound itself is not extensively documented in publicly available literature. However, by examining SAR studies of related piperidine and piperidinone derivatives, key structural features that are likely to influence the biological activity of this compound and its analogues can be inferred. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have been the subject of numerous SAR studies for various biological targets. mdpi.comresearchgate.net

Key modifications to the this compound scaffold and their potential impact on activity include:

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. N-demethylation of some piperidine-based ligands has been shown to improve activity at certain transporters. nih.gov Conversely, the introduction of larger substituents, such as phenylalkyl groups, can modulate activity and selectivity. nih.gov For instance, in a series of cocaine analogues, replacement of the N-methyl group with phenylalkyl groups led to a modest improvement in activity at the serotonin transporter (SERT). nih.gov The nature of the substituent on the nitrogen of this compound would likely have a significant impact on its pharmacological profile.

Methyl Group at C2: The methyl group at the 2-position introduces a chiral center, meaning that the enantiomers of this compound could exhibit different biological activities and potencies. Stereochemistry is a critical factor in the interaction of small molecules with biological macromolecules. The orientation of this methyl group will influence how the molecule fits into a binding pocket.

Keto Group at C3: The carbonyl group at the 3-position is a key functional feature. It can act as a hydrogen bond acceptor, which is a crucial interaction for ligand-receptor binding. Modifications at this position, such as reduction to a hydroxyl group or conversion to an oxime, would significantly alter the electronic and steric properties of the molecule, thereby affecting its biological activity.

The following table summarizes potential SAR insights for this compound based on studies of related piperidine derivatives.

| Molecular Region | Modification | Potential Impact on Activity |

| Nitrogen (N1) | Substitution with various alkyl or aryl groups | Modulation of potency and selectivity for biological targets. nih.gov |

| C2-Methyl Group | Alteration of stereochemistry (R vs. S) | Significant differences in biological activity and potency. |

| C3-Keto Group | Reduction or functionalization | Altered binding interactions due to changes in hydrogen bonding capacity. |

| Piperidine Ring | Introduction of additional substituents | Changes in lipophilicity, solubility, and metabolic stability. |

Further SAR studies on this compound and its derivatives are necessary to elucidate the precise structural requirements for specific biological activities. nih.gov

Computational Drug Design and Virtual Screening based on Binding Affinity

Computational drug design and virtual screening are powerful tools in modern drug discovery that can be applied to identify and optimize novel drug candidates based on the this compound scaffold. sciengpub.ir These in silico methods allow for the rapid screening of large libraries of virtual compounds, predicting their binding affinity and interaction with a biological target, thereby prioritizing a smaller number of molecules for synthesis and experimental testing. wikipedia.org

Virtual Screening:

Virtual screening (VS) can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity for a particular target is available, but the 3D structure of the target is unknown, LBVS methods can be employed. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques such as pharmacophore modeling and shape-based screening can be used to identify molecules from a database that share key chemical features with known active compounds. wikipedia.org For this compound, if a series of its derivatives with known biological activity were developed, a pharmacophore model could be generated to guide the search for new, potentially more potent analogues.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBVS methods like molecular docking can be utilized. wikipedia.org In this approach, virtual libraries of compounds are computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound, and those with the best scores are selected for further investigation. nih.gov The this compound scaffold could be used as a starting point to generate a virtual library of derivatives, which could then be screened against the binding site of a relevant disease target.

Computational Drug Design:

Once a hit compound is identified through virtual screening or experimental methods, computational techniques can be used to optimize its properties. For a lead compound based on the this compound scaffold, computational methods could be used to:

Predict Binding Modes: Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how the molecule interacts with its target at the atomic level. nih.gov This information is invaluable for understanding the key interactions responsible for binding and for designing modifications to improve affinity and selectivity.

Guide Structural Modifications: By visualizing the binding mode, medicinal chemists can rationally design new derivatives of this compound with modifications that are predicted to enhance favorable interactions or remove unfavorable ones. nih.gov For example, a substituent could be added to form an additional hydrogen bond with the target protein.

Predict ADME Properties: Computational models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. researchgate.net This allows for the early identification and removal of molecules that are likely to have poor pharmacokinetic profiles, saving time and resources.

The application of these computational approaches to the this compound scaffold could significantly accelerate the discovery and development of new therapeutic agents.

Catalytic Applications Beyond Compound Synthesis

The inherent chirality of this compound makes it a valuable starting material for the design and synthesis of novel chiral catalysts. chemrxiv.org Chiral piperidine motifs are present in a variety of successful chiral ligands and organocatalysts used in asymmetric synthesis. nih.gov The development of efficient methods for the enantioselective synthesis of chiral piperidines is an active area of research due to their importance in catalysis and pharmaceuticals. snnu.edu.cnacs.org

The this compound scaffold possesses several features that are advantageous for the design of chiral catalysts: